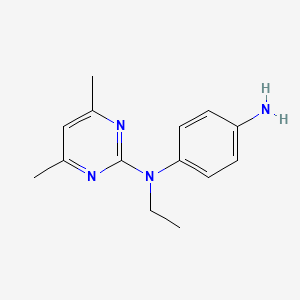

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine

Vue d'ensemble

Description

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are diazine compounds with two nitrogen atoms at positions 1 and 3 of a six-membered ring

Mécanisme D'action

Mode of Action

Similar compounds with a dimethylpyrimidin-2-yl structure have been shown to inhibit the secretion of hydrolytic enzymes by fungi that are needed during the infection process .

Biochemical Pathways

Similar compounds have been shown to affect multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .

Result of Action

Similar compounds have been shown to have potent inhibitory effects on certain cell lines .

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other molecules can potentially influence the action of any compound .

Analyse Biochimique

Biochemical Properties

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation, autophagy, and immune responses . The compound’s interaction with SIRT2 leads to increased acetylation of α-tubulin, which affects cellular functions . Additionally, this compound may interact with other biomolecules, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of human breast cancer cells (MCF-7) and increase the acetylation of α-tubulin in a dose-dependent manner . These effects suggest that this compound can alter cellular dynamics and potentially serve as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of SIRT2, inhibiting its deacetylase activity . This inhibition leads to increased acetylation of target proteins, such as α-tubulin, which affects cellular processes like cell division and motility . Additionally, this compound may influence other molecular pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound’s inhibition of SIRT2 affects the acetylation status of metabolic enzymes, altering their activity and influencing metabolic pathways . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Additionally, its distribution within different cellular compartments can affect its efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with SIRT2 suggests that it may localize to the cytoplasm or other cellular regions where SIRT2 is active

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine typically involves the condensation of 4,6-dimethylpyrimidine with N-ethylbenzene-1,4-diamine. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to improve the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as a corrosion inhibitor for mild steel in acidic environments.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides

- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a corrosion inhibitor and its potential antimicrobial activity make it a valuable compound for various applications.

Activité Biologique

N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine, with the CAS number 387358-43-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, including its mechanisms of action, biological efficacy, and structure-activity relationships.

- Molecular Formula : C14H18N4

- Molecular Weight : 242.32 g/mol

- Chemical Structure : The compound features a pyrimidine ring substituted at positions 4 and 6 with methyl groups and an ethylbenzene moiety linked through a diamine structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, inhibiting DNA-dependent enzymes. This mechanism is crucial for their antitumor activity, as it interferes with cellular replication processes .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .

Antitumor Activity

Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For instance:

- In Vitro Studies : Compounds in this class have shown IC50 values ranging from 6.26 µM to 20.46 µM against various cancer cell lines in 2D assays, indicating promising antitumor efficacy .

Antimicrobial Activity

Some studies suggest that this compound may also possess antimicrobial properties. For example:

- Spectrum of Activity : Certain derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against AChE and BuChE |

| Variation in alkyl chain length | Altered binding affinity to DNA |

| Substitution on the phenyl ring | Enhanced antitumor activity |

Study 1: Antitumor Efficacy

In a study assessing various derivatives for their antitumor effects, this compound was found to significantly inhibit tumor growth in vitro across multiple cancer cell lines. The compound's effectiveness was notably higher in two-dimensional cultures compared to three-dimensional models, suggesting its potential as a lead compound for further development .

Study 2: Enzyme Inhibition Profile

Another study focused on the enzyme inhibition profile of this compound revealed that it effectively inhibited AChE with an IC50 value comparable to established inhibitors like donepezil. This positions it as a candidate for neuroprotective therapies .

Propriétés

IUPAC Name |

4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-ethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-4-18(13-7-5-12(15)6-8-13)14-16-10(2)9-11(3)17-14/h5-9H,4,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCMPZYQDQNWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=C(C=C1)N)C2=NC(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375554 | |

| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-ethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387358-43-2 | |

| Record name | N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-ethylbenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.